molecular formula C11H15ClF3N B2809006 (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1391423-72-5

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2809006
CAS No.: 1391423-72-5
M. Wt: 253.69
InChI Key: CJNUAORXKUDOAK-HNCPQSOCSA-N
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Description

®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chemical compound known for its significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and ®-2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Reaction Steps: The key steps involve the condensation of 4-(trifluoromethyl)benzaldehyde with ®-2-methylpropan-1-amine, followed by reduction and purification processes to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield reduced amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with varied functional groups.

Scientific Research Applications

®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a similar trifluoromethyl group, used to treat depression and mood disorders.

    Berotralstat: A medication used to prevent attacks of hereditary angioedema, containing a trifluoromethyl group.

Uniqueness

®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNUAORXKUDOAK-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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